molecular formula C11H12N2O2 B6598322 5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide CAS No. 1002726-97-7

5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide

Cat. No. B6598322
CAS RN: 1002726-97-7
M. Wt: 204.22 g/mol
InChI Key: MLRWXIOAHFLBEM-UHFFFAOYSA-N
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Description

5-Amino-N,N-dimethyl-1-benzofuran-2-carboxamide, also known as 5-Amino-DMBC, is an organic compound belonging to the class of heterocyclic compounds. It is a white or off-white crystalline powder with a molecular weight of 236.26 g/mol, and a melting point of 149-152 °C. 5-Amino-DMBC is a widely studied compound due to its various applications in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism of Action

5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide acts as an inhibitor of several enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase. It also has been found to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine. Furthermore, 5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide has been shown to inhibit the activity of various ion channels, including voltage-gated calcium and potassium channels.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide have been studied extensively. It has been found to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine. In addition, 5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide has been found to inhibit the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase. Furthermore, 5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide has been shown to inhibit the activity of various ion channels, including voltage-gated calcium and potassium channels.

Advantages and Limitations for Lab Experiments

The advantages of using 5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide in laboratory experiments include its low cost, low toxicity, and ease of synthesis. Furthermore, its ability to modulate the activity of several neurotransmitter systems and inhibit the activity of various enzymes and ion channels makes it a useful tool for studying the biochemical and physiological processes associated with various diseases.
The main limitation of 5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, its ability to modulate the activity of various neurotransmitter systems can make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research involving 5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide. These include further studies into its effects on the biochemical and physiological processes associated with various diseases, as well as its potential applications in drug development. Additionally, further research could be conducted into the synthesis of 5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide and its derivatives, as well as its potential therapeutic applications. Furthermore, further research could be conducted into the effects of 5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide on the activity of various ion channels, as well as its potential use as a therapeutic agent for neurological disorders. Finally, further research could be conducted into the effects of 5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide on various neurotransmitter systems, as well as its potential use in the treatment of psychiatric disorders.

Synthesis Methods

5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide can be synthesized from various starting materials, including 5-chloro-N,N-dimethyl-1-benzofuran-2-carboxamide and 5-chloro-N,N-dimethyl-1-benzofuran-2-carboxylic acid. The synthesis of 5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide can be accomplished by a process known as amination, which involves the reaction of the starting material with a primary amine such as ammonia or an amine salt. The reaction can be catalyzed by a variety of reagents, including pyridine, triethylamine, and trifluoroacetic acid.

Scientific Research Applications

5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide has been widely studied due to its various applications in scientific research. It has been used in a variety of biochemical and physiological experiments, such as those involving the study of enzyme activity, signal transduction, and drug metabolism. In addition, 5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide has been used to study the effects of various drugs on the central nervous system, as well as to investigate the biochemical and physiological processes associated with various diseases.

properties

IUPAC Name

5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13(2)11(14)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRWXIOAHFLBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(O1)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256632
Record name 5-Amino-N,N-dimethyl-2-benzofurancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide

CAS RN

1002726-97-7
Record name 5-Amino-N,N-dimethyl-2-benzofurancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002726-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-N,N-dimethyl-2-benzofurancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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